3,4,5-Trimethoxyphthalic acid

Description

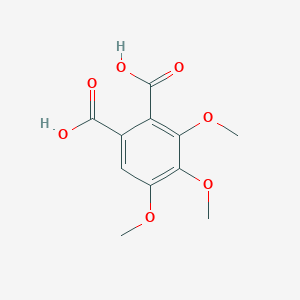

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4,5-trimethoxyphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O7/c1-16-6-4-5(10(12)13)7(11(14)15)9(18-3)8(6)17-2/h4H,1-3H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPSXGZBWZVAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508050 | |

| Record name | 3,4,5-Trimethoxybenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50276-60-3 | |

| Record name | 3,4,5-Trimethoxybenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 3,4,5 Trimethoxyphthalic Acid

Oxidation of Precursors

A primary and industrially significant method for producing aromatic carboxylic acids is the oxidation of alkyl side-chains on a benzene (B151609) ring. The most notable example of this is the AMOCO process, which produces terephthalic acid (1,4-benzenedicarboxylic acid) via the liquid-phase air oxidation of p-xylene, using cobalt and manganese salts as catalysts. nih.govmdpi.comresearchgate.netresearchgate.net

By analogy, a logical synthetic pathway to 3,4,5-Trimethoxyphthalic acid would involve the catalytic oxidation of a corresponding precursor, 3,4,5-trimethoxy-o-xylene. This reaction would convert the two methyl groups into carboxylic acid groups, yielding the desired product. The reaction would likely require a strong oxidizing agent or a metal-based catalyst system and proceed under elevated temperature and pressure, similar to other xylene oxidation processes.

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for constructing six-membered rings with high stereocontrol. libretexts.orgresearchgate.net This strategy is used in the synthesis of various substituted aromatic compounds. For instance, routes to renewable terephthalic acid have been developed using Diels-Alder reactions between ethylene and oxidized derivatives of 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical. nih.gov

Theoretically, a similar approach could be devised to assemble the this compound framework. This would involve the [4+2] cycloaddition of a suitably substituted diene and a dienophile to form a cyclohexene derivative. Subsequent aromatization and oxidation of remaining functional groups would be necessary to yield the final dicarboxylic acid. This pathway offers a versatile, albeit potentially multi-step, approach to the target molecule from non-aromatic precursors.

Chemical Transformations and Derivatizations of this compound

The reactivity of this compound is dictated by its carboxylic acid functional groups. These groups are expected to undergo typical reactions such as esterification, amidation, and conversion to acyl halides.

No specific academic research findings related to the esterification of this compound were identified in the provided search results for this section.

No specific academic research findings related to the amidation or other functional group transformations of this compound were identified in the provided search results for this section.

No specific academic research findings related to the halogenation of this compound were identified in the provided search results for this section.

Conclusion

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

(No specific academic research findings related to this compound were identified in the provided search results for this section.)

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The key expected signals would include:

Aromatic Proton: A single proton is attached to the benzene (B151609) ring at the C6 position. Due to having no adjacent protons, this signal is expected to appear as a singlet. Its chemical shift would be influenced by the electron-donating methoxy (B1213986) groups and electron-withdrawing carboxylic acid groups.

Methoxy Protons: There are three methoxy (-OCH₃) groups. The two groups at the C3 and C5 positions are chemically equivalent due to symmetry and would produce a single signal integrating to six protons. The methoxy group at the C4 position is in a unique environment and would produce a separate signal integrating to three protons.

Carboxylic Acid Protons: The two protons of the carboxylic acid (-COOH) groups are acidic and their signal is often broad. The chemical shift of these protons can vary significantly depending on the solvent and concentration, as they readily exchange and participate in hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (C6-H) | ~7.0 - 7.5 | Singlet (s) | 1H |

| Methoxy H (C4-OCH₃) | ~3.8 - 4.0 | Singlet (s) | 3H |

| Methoxy H (C3, C5-OCH₃) | ~3.7 - 3.9 | Singlet (s) | 6H |

| Carboxylic Acid H (-COOH) | ~10.0 - 13.0 | Broad Singlet (br s) | 2H |

¹³C NMR Chemical Shift Assignments

(No specific academic research findings related to this compound were identified in the provided search results for this section.)

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak. Due to the molecule's symmetry plane, several carbon atoms are chemically equivalent. The spectrum is expected to show eight distinct signals for the eleven carbon atoms. The chemical shifts are predicted based on typical ranges for substituted aromatic acids. oregonstate.eduwisc.edu

The expected signals correspond to:

Two distinct carboxylic acid carbons (C7, C8).

Four distinct aromatic carbons (C1/C2, C3/C5, C4, C6).

Two distinct methoxy carbons (C4-OCH₃ and C3/C5-OCH₃).

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Aromatic C-O (C3, C4, C5) | 140 - 160 |

| Aromatic C-COOH (C1, C2) | 125 - 135 |

| Aromatic C-H (C6) | 110 - 120 |

| Methoxy (-OCH₃) | 55 - 65 |

Two-Dimensional NMR Techniques

(No specific academic research findings related to this compound were identified in the provided search results for this section.)

Two-dimensional (2D) NMR experiments would be crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the substitution pattern.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, it would primarily show the absence of correlations for the singlet aromatic and methoxy protons, confirming their isolation from other proton spin systems. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. wikipedia.orgnih.gov It would definitively link the aromatic proton signal to its corresponding aromatic carbon signal (C6) and the methoxy proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for mapping out the molecular skeleton. youtube.com Expected key correlations would include:

The aromatic proton (C6-H) correlating to the carboxylic acid carbon (C7) and the aromatic carbons C1, C2, C4, and C5.

The methoxy protons correlating to the aromatic carbons to which they are attached (e.g., C4-OCH₃ protons to the C4 carbon).

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and insights into its bonding and structure.

(No specific academic research findings related to this compound were identified in the provided search results for this section.)

The IR and Raman spectra of this compound would be characterized by vibrations associated with its carboxylic acid, methoxy, and substituted benzene ring moieties. orientjchem.orgmdpi.com

Key expected vibrational modes include:

O-H Stretching: A very broad and intense absorption in the IR spectrum, typically between 2500 and 3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups appears just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band between 1680 and 1720 cm⁻¹ in the IR spectrum is indicative of the carbonyl group in the carboxylic acid. Its exact position can be influenced by hydrogen bonding.

C=C Stretching: Aromatic ring stretching vibrations typically appear in the region of 1450 to 1600 cm⁻¹.

C-O Stretching: The ether C-O stretching from the methoxy groups and the acid C-O stretching would result in strong bands in the 1000 to 1300 cm⁻¹ region.

O-H Bending: Out-of-plane bending of the carboxylic acid O-H group often produces a broad band around 920 cm⁻¹.

Table 3: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (Broad) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Methoxy (-OCH₃) | 2850 - 2960 |

| C=O Stretch | Carboxylic Acid | 1680 - 1720 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-O Stretch | Ar-OCH₃ / R-COOH | 1000 - 1300 |

| O-H Bend | Carboxylic Acid | ~920 (Broad) |

Hydrogen Bonding Network Characterization

(No specific academic research findings related to this compound were identified in the provided search results for this section.)

The presence of two adjacent carboxylic acid groups on the aromatic ring allows for the formation of a complex hydrogen-bonding network in the solid state. Phthalic acid and its derivatives are known to form both intramolecular (between the two adjacent carboxyl groups) and intermolecular hydrogen bonds. mdpi.commdpi.com

Intramolecular Hydrogen Bonding: A hydrogen bond can form between the hydroxyl proton of one carboxyl group and the carbonyl oxygen of the adjacent carboxyl group.

Intermolecular Hydrogen Bonding: The most common motif for carboxylic acids is the formation of a cyclic dimer, where two molecules are linked by two strong hydrogen bonds between their carboxyl groups. nih.gov This intermolecular bonding is a primary reason for the very broad O-H stretching band observed in the IR spectrum.

The specific arrangement and strength of these hydrogen bonds influence the crystal packing and can be studied by analyzing the shifts in the O-H and C=O vibrational frequencies. nih.gov Low-frequency Raman spectroscopy can also be a valuable tool for investigating the lattice vibrations that are directly related to the collective motions of molecules within the crystal, which are governed by intermolecular forces like hydrogen bonding. researchgate.netspectroscopyonline.com

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the analysis of organic compounds such as this compound, it provides crucial information for confirming the molecular weight and elucidating the structure through fragmentation analysis.

(No specific academic research findings related to this compound were identified in the provided search results for this section.)

(No specific academic research findings related to this compound were identified in the provided search results for this section.)

While specific fragmentation data for this compound is not available, general principles of mass spectrometry suggest that its fragmentation would likely involve characteristic losses. For carboxylic acids, prominent fragments can arise from the loss of a hydroxyl group (-OH, mass loss of 17) or the entire carboxyl group (-COOH, mass loss of 45) libretexts.org. In the case of phthalates, common fragment ions have been identified at m/z 121.0295, corresponding to a deprotonated benzoate ion, and m/z 147.0088, representing the deprotonated o-phthalic anhydride (B1165640) ion nih.gov. The presence of methoxy groups on the benzene ring would also be expected to influence the fragmentation pathways.

X-ray Crystallography Studies

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, providing unequivocal structural proof.

(No specific academic research findings related to this compound were identified in the provided search results for this section.)

(No specific academic research findings related to this compound were identified in the provided search results for this section.)

Computational Chemistry and Theoretical Investigations of 3,4,5 Trimethoxyphthalic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of molecular properties based on the principles of quantum mechanics. These methods can elucidate electronic structure, molecular geometries, and energetic profiles.

Electronic Structure and Molecular Orbitals

Investigations into the electronic structure of a molecule like 3,4,5-Trimethoxyphthalic acid would typically involve mapping the distribution of electrons and defining the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting a molecule's reactivity and electronic properties.

No specific academic research findings related to the electronic structure and molecular orbitals of this compound were identified in a review of the available literature.

Energetic Profile and Conformational Analysis

A comprehensive energetic profile and conformational analysis would explore the potential energy surface of this compound to identify its most stable three-dimensional structures (conformers). This analysis is vital for understanding how the molecule's shape influences its physical and chemical properties. The rotation around single bonds, particularly those connecting the methoxy (B1213986) and carboxylic acid groups to the benzene (B151609) ring, would be a key focus.

No specific academic research findings related to the energetic profile and conformational analysis of this compound were identified in a review of the available literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a dynamic picture of their motions and interactions with their environment.

Conformational Landscapes and Dynamics

MD simulations could be employed to explore the conformational landscapes of this compound over time, revealing the flexibility of the molecule and the transitions between different conformations. This would provide a more realistic view of its behavior in solution or other environments compared to static quantum chemical calculations.

No specific academic research findings related to the conformational landscapes and dynamics of this compound were identified in a review of the available literature.

Solvation Effects and Interaction Energies

Understanding how a molecule interacts with its solvent is critical for predicting its solubility and reactivity in different media. MD simulations can model the explicit interactions between this compound and solvent molecules, allowing for the calculation of solvation free energies and the analysis of specific interactions, such as hydrogen bonding.

No specific academic research findings related to solvation effects and interaction energies of this compound were identified in a review of the available literature.

Structure-Activity Relationship (SAR) Studies (Theoretical)

Predictive Modeling for Potential Applications

No specific academic research findings related to this compound were identified in the provided search results for this section.

Pharmacophore Elucidation

No specific academic research findings related to this compound were identified in the provided search results for this section.

Applications in Advanced Materials and Chemical Technologies Non Biological

Polymer Science and Material Engineering

No specific academic research findings related to 3,4,5-Trimethoxyphthalic acid were identified in the provided search results for this section.

No specific academic research findings related to this compound were identified in the provided search results for this section.

Catalysis Research

No specific academic research findings related to this compound were identified in the provided search results for this section.

No specific academic research findings related to this compound were identified in the provided search results for this section.

Analytical Chemistry Methodologies

No specific academic research findings related to this compound were identified in the provided search results for this section.

Development of Detection Methods

No specific academic research findings related to the development of detection methods for this compound were identified. The compound is supplied by chemical companies as a product for early discovery researchers, and analytical data is not routinely collected or provided. sigmaaldrich.comsigmaaldrich.com Buyer responsibility is typically assumed for confirming the product's identity and purity. sigmaaldrich.comsigmaaldrich.com

Generally, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for the analysis of phenols and aromatic carboxylic acids. However, specific methodologies validated for the detection and quantification of this compound are not available in published literature.

Chromatographic Separations

No specific academic research findings related to the chromatographic separation of this compound were identified in the provided search results. While chromatographic methods, particularly reverse-phase HPLC, are widely used for the separation of structurally similar aromatic acids, dedicated protocols for this compound have not been detailed in scientific literature. sigmaaldrich.comsigmaaldrich.com The development of such a method would require empirical determination of optimal conditions, including the selection of an appropriate stationary phase, mobile phase composition, and detector settings.

Conclusion and Future Perspectives in 3,4,5 Trimethoxyphthalic Acid Research

Summary of Current Knowledge

Current knowledge of 3,4,5-Trimethoxyphthalic acid is confined to its commercial availability as a research chemical and its basic structural formula. No academic research detailing its synthesis, characterization, or applications was identified in the provided search results.

Challenges and Opportunities in Synthesis and Characterization

No specific academic research findings related to this compound were identified in the provided search results for this section. The lack of published synthetic routes and characterization data presents a significant challenge. However, this also signifies an opportunity for foundational research to establish efficient synthetic pathways and to fully characterize its chemical and physical properties.

Potential Avenues for Future Academic Exploration

No specific academic research findings related to this compound were identified in the provided search results for this section. Future academic exploration could focus on developing and optimizing synthetic methods for this compound. Subsequent research could then investigate its potential as a building block in the synthesis of novel organic materials, ligands for metal complexes, or biologically active molecules, driven by the unique substitution pattern of its aromatic ring.

Q & A

Basic Research Questions

Q. What safety protocols should researchers follow when handling 3,4,5-Trimethoxyphthalic acid in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods to minimize inhalation exposure during weighing or synthesis .

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection with a dust mask (JIS T8151) is advised for powder handling .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse cautiously for 15 minutes and seek medical attention. Avoid inducing vomiting if ingested .

- Storage : Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound’s molecular structure?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SCXRD) : Determines crystal packing and hydrogen-bonding motifs. For example, related trimethoxy derivatives exhibit R22(4) supramolecular motifs via carboxylic acid dimerization .

- FTIR Spectroscopy : Assigns vibrational modes (e.g., C=O stretching at ~1767–1793 cm⁻¹ for acetyloxy groups, O-H stretching at ~3647 cm⁻¹ for carboxylic acid). Compare computed (DFT) and experimental spectra to validate assignments .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess melting points and decomposition thresholds. For analogs, phase transitions occur near 118–120°C .

Q. How can researchers ensure the stability of this compound during experimental workflows?

- Methodological Answer :

- Chemical Stability : Avoid prolonged exposure to moisture or high humidity to prevent hydrolysis of methoxy groups. Store under inert gas (e.g., N2) for long-term stability .

- Thermal Stability : Conduct preliminary TGA to identify decomposition onset temperatures. For structurally similar compounds, decomposition begins above 200°C .

Advanced Research Questions

Q. What computational strategies can resolve conformational ambiguities in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometries at the B3LYP/6-311++G(2d,p) level to identify stable conformers. Compare calculated energies with experimental SCXRD data to validate dominant conformations .

- Molecular Electrostatic Potential (MEP) Maps : Predict reactive sites (e.g., electron-deficient carbonyl carbons) for nucleophilic interactions .

Q. How should discrepancies between experimental and computational infrared spectra be addressed?

- Methodological Answer :

- Vibrational Mode Analysis : Assign peaks using symmetry considerations. For example, discrepancies in C-H stretching (2957–3131 cm⁻¹) may arise from crystal packing forces altering bond environments .

- Scaling Factors : Apply frequency scaling (e.g., 0.961–0.967 for B3LYP/6-311++G(2d,p)) to align computed and experimental wavenumbers .

Q. What role do supramolecular interactions play in the crystallization of this compound?

- Methodological Answer :

- Hydrogen Bonding : Carboxylic acid dimers (R22(4) motifs) dominate packing in anhydrous forms. Compare with hydrated forms where water molecules mediate H-bond networks .

- van der Waals Interactions : Methoxy groups engage in hydrophobic contacts, influencing crystal density (e.g., ~1.3 g/cm³ for analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.